methyl 5-amino-2-fluoro-3-methylbenzoate
Description
Methyl 5-amino-2-fluoro-3-methylbenzoate is a substituted benzoate ester characterized by an amino group at position 5, a fluorine atom at position 2, and a methyl group at position 3 on the aromatic ring. This compound is structurally related to 2-amino-5-fluoro-3-methylbenzoic acid (CAS 874804-25-8), which serves as its carboxylic acid precursor .
Properties
CAS No. |
1533872-66-0 |
|---|---|
Molecular Formula |
C9H10FNO2 |
Molecular Weight |
183.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-2-fluoro-3-methylbenzoate typically involves the esterification of 5-amino-2-fluoro-3-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2-fluoro-3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Scientific Research Applications
Methyl 5-amino-2-fluoro-3-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-amino-2-fluoro-3-methylbenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluoro group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Amino-5-Fluoro-3-Methylbenzoic Acid (CAS 874804-25-8)
- Structural Relationship : The carboxylic acid counterpart of the target compound.
- Key Differences :
- Purity : Available at 95% purity in commercial settings .
Methyl 2-Carbamoylbenzoate (CAS 90564-02-6)
- Structural Feature: Contains a carbamoyl group (-CONH₂) at position 2 instead of fluorine and amino groups.
- This contrasts with the electron-withdrawing fluorine and nucleophilic amino groups in the target compound .
5-(Chloromethyl)-2-Fluorobenzonitrile (CAS 1260892-59-8)
- Substituent Variation: Replaces the amino and methyl groups with chloromethyl and cyano groups.
- Reactivity: The chloromethyl group offers a site for nucleophilic substitution, while the cyano group introduces polarity and metabolic stability. Such features make this compound more reactive than the target ester .
Comparison with Functional Analogues: Sulfonylurea Herbicides
Methyl benzoate derivatives with sulfonylurea side chains (e.g., metsulfuron methyl, triflusulfuron methyl) are widely used as herbicides . Key distinctions include:
- Functional Groups: Sulfonylurea herbicides feature triazine rings and sulfonamide linkages, enabling acetolactate synthase (ALS) inhibition. In contrast, methyl 5-amino-2-fluoro-3-methylbenzoate lacks these moieties, suggesting divergent biological targets.
- Applications: The target compound’s amino and fluorine substituents may direct it toward pharmaceutical uses (e.g., kinase inhibitors), whereas sulfonylureas are optimized for plant enzyme inhibition .
Physicochemical and Functional Properties
A comparative analysis of key properties is summarized below:
| Compound | Molecular Formula | Key Substituents | Purity | Potential Applications |
|---|---|---|---|---|
| This compound | C₉H₁₀FNO₂ | 5-NH₂, 2-F, 3-CH₃ | N/A | Pharmaceutical intermediates |
| 2-Amino-5-fluoro-3-methylbenzoic acid | C₈H₈FNO₂ | 5-NH₂, 2-F, 3-CH₃ | 95% | Chelation, synthesis |
| Methyl 2-carbamoylbenzoate | C₉H₉NO₃ | 2-CONH₂ | 95% | Bioactive molecule synthesis |
| Metsulfuron methyl | C₁₄H₁₅N₅O₆S | Sulfonylurea, triazine | N/A | Herbicide |
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